N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-(trifluoromethyl)aniline.
Acylation Reaction: The aniline derivative undergoes an acylation reaction with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-[4-azido-2-(trifluoromethyl)phenyl]butanamide.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]butylamine.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxy-acetamidine
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11ClF3NO |
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Molecular Weight |
265.66 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C11H11ClF3NO/c1-2-3-10(17)16-9-5-4-7(12)6-8(9)11(13,14)15/h4-6H,2-3H2,1H3,(H,16,17) |
InChI Key |
JVYXYULDLDONPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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